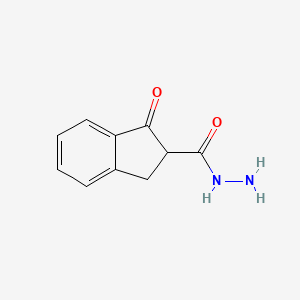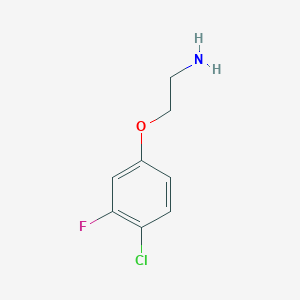![molecular formula C8H18N2OSi B11906234 Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-08-6](/img/structure/B11906234.png)
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C8H18N2OSi. It is characterized by the presence of a nitrile group, a trimethylsilyl group, and an amino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of primary amines. In substitution reactions, the trimethylsilyl group is displaced by nucleophiles, resulting in the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)propanenitrile
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)pentanenitrile
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)hexanenitrile
Uniqueness
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
653580-08-6 |
|---|---|
Formule moléculaire |
C8H18N2OSi |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
3-methyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C8H18N2OSi/c1-7(2)8(6-9)10-11-12(3,4)5/h7-8,10H,1-5H3 |
Clé InChI |
AGWQBEHXUXXUOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#N)NO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



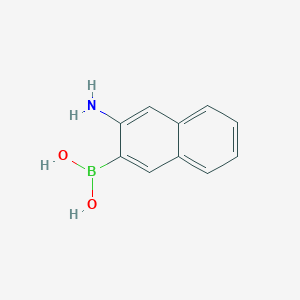
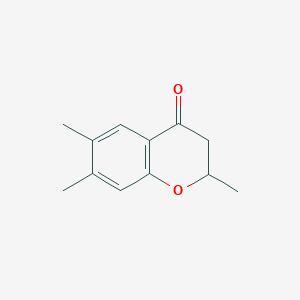

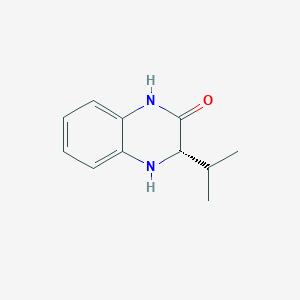
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)


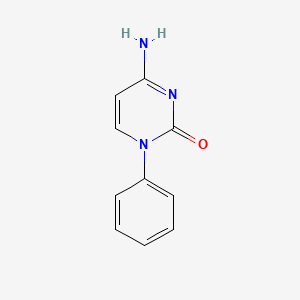
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)

